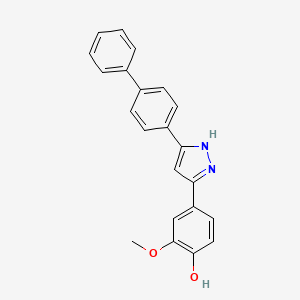

Antibacterial agent 82

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H18N2O2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-methoxy-4-[5-(4-phenylphenyl)-1H-pyrazol-3-yl]phenol |

InChI |

InChI=1S/C22H18N2O2/c1-26-22-13-18(11-12-21(22)25)20-14-19(23-24-20)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14,25H,1H3,(H,23,24) |

InChI Key |

YEOZDARBGCURFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNC(=C2)C3=CC=C(C=C3)C4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Antibacterial Agent 82: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the available scientific literature on the mechanism of action of "Antibacterial agent 82," a compound also identified in research as "compound 7p." This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its known and putative biological activities, supported by experimental data and detailed methodologies.

Executive Summary: this compound, chemically identified as a 3,5-diaryl-1H-pyrazole with the molecular formula C22H18N2O2, has emerged as a molecule of interest with a complex antimicrobial profile. Primary research has confirmed its bacteriostatic activity against both Gram-positive and Gram-negative bacteria, with a notable effect on bacterial morphogenesis. Furthermore, separate lines of investigation have reported on an entity referred to as "this compound" exhibiting potent antifungal properties and potential inhibition of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. However, a definitive structural link between the pyrazole "compound 7p" and the agent described in the PBP3 and antifungal studies has not been established in the reviewed literature. This guide will present the confirmed data for the pyrazole compound while also discussing the unconfirmed but significant findings associated with the name "this compound," thereby providing a complete picture of the current state of knowledge.

Core Antibacterial Activity and Effects on Bacterial Morphogenesis

The primary peer-reviewed study characterizing the 3,5-diaryl-1H-pyrazole "compound 7p" (C22H18N2O2) has established its bacteriostatic properties.

Quantitative Antibacterial Data

The antibacterial efficacy was determined using Minimum Inhibitory Concentration (MIC) assays, with the following results:

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 8 |

| Escherichia coli | Gram-negative | 8 |

Data sourced from Payne et al., 2021.

Impact on Bacterial Morphogenesis

A significant finding from the primary research is the compound's ability to disrupt normal bacterial cell structure. When Bacillus subtilis was treated with concentrations above the MIC, "compound 7p" was observed to significantly affect bacterial morphogenesis prior to cell lysis. This suggests a mechanism of action that may interfere with cell wall synthesis, cell division, or other processes that determine cell shape and integrity.

Reported Mechanism of Action: Inhibition of Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3)

A computational study identified a molecule named "this compound" as a promising therapeutic against a resistant F533L mutant of PBP3 in Pseudomonas aeruginosa[1]. PBP3 is a crucial enzyme in the final stages of peptidoglycan synthesis, and its inhibition leads to the disruption of bacterial cell wall formation.

It is critical to note that this study did not provide the chemical structure of the "this compound" it investigated, and therefore its identity as the 3,5-diaryl-1H-pyrazole "compound 7p" is not confirmed.

Quantitative PBP3 Binding Data

The study reported the following computational binding affinity:

| Target Protein | Mutant | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Bonds) |

| PBP3 | F533L | -9.6 | N351, S294 | V471, G535, G470, R473, 533L, V333, T487, Y407, Y409, S485, S349, F472 |

Data sourced from a 2024 study on novel therapeutics for P. aeruginosa.[1]

Reported Antifungal Activity

In a review of novel antimicrobial agents, a compound referred to as "selective Gram-negative this compound" was highlighted for its potent antifungal activity. The broader chemical class of 3,5-diaryl-pyrazoles is known to possess antifungal properties, lending plausibility to this observation[2][3].

As with the PBP3 inhibition data, the chemical structure of this agent was not specified, and its identity as the pyrazole "compound 7p" remains unconfirmed.

Quantitative Antifungal Data

The following MIC values were reported for this agent:

| Fungal Strain | MIC (µg/mL) |

| Aspergillus fumigatus | 0.98 |

| Aspergillus clavatus | 0.49 |

| Candida albicans | 0.12 |

Experimental Protocols

The following sections detail the standard methodologies for the key experiments cited in the analysis of this compound.

Protocol for Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration of an antimicrobial agent.

-

Preparation of Antimicrobial Agent Stock: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

-

Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the agent are prepared in cation-adjusted Mueller-Hinton Broth (MHB). This creates a gradient of concentrations.

-

Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control (no agent) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Protocol for Antifungal Susceptibility Testing

This protocol is based on the CLSI M27-A2 standard for yeast.

-

Medium Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is used.

-

Drug Dilution: Similar to the antibacterial MIC assay, serial two-fold dilutions of this compound are prepared in the 96-well plate.

-

Inoculum Preparation: A yeast suspension is prepared and adjusted spectrophotometrically to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

-

Inoculation and Incubation: Plates are inoculated and incubated at 35°C for 24-48 hours.

-

Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the drug-free growth control.

Protocol for Analysis of Bacterial Morphogenesis

-

Bacterial Culture: Bacillus subtilis is grown in a suitable broth to mid-log phase.

-

Treatment: The culture is treated with this compound at various concentrations (e.g., 1x, 2x, 4x MIC) and a vehicle control.

-

Time-course Sampling: Samples are taken at different time points post-treatment.

-

Microscopy: Cells are stained with a membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI) and visualized using phase-contrast and fluorescence microscopy.

-

Image Analysis: Images are analyzed to quantify changes in cell length, width, shape, and chromosome segregation.

Protocol for PBP3 Inhibition Assay (In-gel Competition Assay)

This protocol determines if a compound inhibits PBP3 by competing with a fluorescently labeled penicillin.

-

Bacterial Culture and Lysis: P. aeruginosa is cultured to mid-log phase. Cells are harvested, and the membrane fraction containing PBPs is isolated by sonication and ultracentrifugation.

-

Competitive Binding: Aliquots of the membrane preparation are pre-incubated with varying concentrations of this compound for a set time (e.g., 30 minutes at 30°C).

-

Fluorescent Labeling: A fluorescent penicillin derivative (e.g., Bocillin-FL) is added to all samples at a fixed concentration and incubated to label any PBPs not bound by the test agent.

-

SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by SDS-polyacrylamide gel electrophoresis.

-

Fluorescence Detection: The gel is visualized using a fluorescence scanner. A decrease in the fluorescence intensity of the band corresponding to PBP3 with increasing concentrations of this compound indicates competitive binding and inhibition.

Conclusion and Future Directions

This compound (compound 7p) is a 3,5-diaryl-1H-pyrazole with confirmed bacteriostatic activity and an interesting effect on bacterial morphogenesis. The tantalizing reports of its potent antifungal activity and its potential as an inhibitor of a key resistance determinant in P. aeruginosa (PBP3) warrant further, rigorous investigation.

The critical next step for the research community is to definitively establish the chemical identity of the "this compound" cited in the PBP3 and antifungal studies. Should it be confirmed as the pyrazole "compound 7p," this molecule would represent a highly promising scaffold for the development of broad-spectrum antimicrobial agents with multiple mechanisms of action. Subsequent research should then focus on detailed structure-activity relationship (SAR) studies, in vivo efficacy, and toxicological profiling.

References

- 1. Identifying Novel Therapeutics for the Resistant Mutant “F533L” in PBP3 of Pseudomonas aeruginosa Using ML Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Candida, Anti-Enzyme Activity and Cytotoxicity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Antibacterial Agent 82: A Technical Overview of its Discovery and Isolation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and isolation of Antibacterial Agent 82, a compound identified as Antibiotic K-82 A. This document synthesizes the available scientific literature to provide a comprehensive resource on its origins, initial characterization, and the methodologies employed in its primary investigation.

Executive Summary

This compound, formally known as Antibiotic K-82 A, is a microbial metabolite with demonstrated antibacterial and phage induction properties. It was first isolated from the fermentation broth of Streptomyces lavendulae, strain No. K-82. The producing microorganism was identified from a soil sample collected in Kumamoto city, Japan. The antibiotic was isolated as distinct dark reddish needles, indicating a crystalline nature. Alongside the primary active compound, a mixture of minor components, designated the K-82 B complex, was also identified, with one of its constituents, K-82 B2, being characterized as benzoic acid.

Discovery and Source Organism

The journey to identify this compound began with a screening program for novel antibiotic-producing microorganisms from soil environments.

Isolation of the Producing Strain

A soil sample from Kumamoto city, Japan, yielded a bacterial isolate, designated as strain No. K-82, which demonstrated antimicrobial activity.

Taxonomic Identification

Based on taxonomic studies, strain No. K-82 was identified as belonging to the species Streptomyces lavendulae. Streptomyces is a well-documented genus known for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.

Isolation and Purification of Antibiotic K-82 A

The process for obtaining purified Antibiotic K-82 A from the fermentation culture of Streptomyces lavendulae No. K-82 is outlined below.

Experimental Protocol: Isolation and Purification

-

Fermentation: Streptomyces lavendulae No. K-82 is cultivated under suitable fermentation conditions to promote the production of Antibiotic K-82 A.

-

Extraction: The active compound is extracted from the fermentation broth.

-

Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Elution: A suitable solvent system is used to elute the column, separating Antibiotic K-82 A from other components.

-

Crystallization: The purified fraction containing Antibiotic K-82 A is concentrated, leading to the formation of dark reddish needles.

Biological Activity

Antibiotic K-82 A exhibits a dual biological activity profile, a characteristic that distinguishes it from many conventional antibiotics.

Antibacterial Activity

Initial studies confirmed that Antibiotic K-82 A possesses antibacterial properties. Specific quantitative data on its spectrum of activity, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not detailed in the available abstracts.

Phage Induction Activity

A notable characteristic of Antibiotic K-82 A is its high phage induction activity. This suggests that the compound can induce the lytic cycle in lysogenic bacteria, leading to the production and release of bacteriophages. This mechanism of action is distinct from many common antibiotics that target bacterial cell wall synthesis, protein synthesis, or DNA replication.

Associated Components: The K-82 B Complex

During the isolation of Antibiotic K-82 A, a complex of minor components, named the K-82 B complex, was also recovered. One of these components, K-82 B2, was isolated and identified as benzoic acid through physicochemical analysis.

Logical Workflow for Discovery and Isolation

The following diagram illustrates the logical progression from the initial screening to the isolation of Antibiotic K-82 A.

Workflow from soil sample to characterization of Antibiotic K-82 A.

Future Directions

The initial discovery of Antibiotic K-82 A opens several avenues for further research. A detailed investigation into its mechanism of action, particularly the signaling pathways involved in its phage induction activity, would be of significant interest. Furthermore, comprehensive studies to determine its full antibacterial spectrum and potency are necessary to evaluate its therapeutic potential. The elucidation of its chemical structure would also be a critical next step to enable structure-activity relationship studies and potential synthetic modifications.

An In-Depth Technical Guide to Antibacterial Agent 82 (Compound 7p)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 82, also identified as compound 7p, is a novel synthetic molecule belonging to the 3,5-diaryl-1H-pyrazole class of compounds. Research has highlighted its potential as a promising lead compound in the development of new antibacterial therapies, particularly in an era of increasing multidrug resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, based on available scientific literature.

Chemical Structure and Properties

This compound is a 3,5-disubstituted pyrazole. While the exact chemical name from the primary literature is pending confirmation, its core structure is a five-membered heterocyclic pyrazole ring with aryl groups attached at the 3 and 5 positions.

Based on available data, the key chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₁₈N₂O₂ |

| Molecular Weight | 342.39 g/mol |

| Class | 3,5-diaryl-1H-pyrazole |

Biological Properties and Activity

This compound has demonstrated notable antibacterial and safety profiles in preclinical studies. Its biological characteristics are summarized in the following table.

| Biological Parameter | Observation |

| Antibacterial Activity | Bacteriostatic |

| Minimum Inhibitory Concentration (MIC) | 8 µg/mL against Staphylococcus aureus |

| Cytotoxicity | Non-toxic to mammalian 3T3-L1 cells at concentrations up to 50 µg/mL |

| Mechanism of Action | Affects bacterial morphogenesis in Bacillus subtilis, observed prior to cell lysis at concentrations above the MIC. The precise molecular target is yet to be fully elucidated. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the general methodologies for the synthesis and biological evaluation of 3,5-diaryl-1H-pyrazoles like this compound.

Synthesis of 3,5-diaryl-1H-pyrazoles

The synthesis of compounds in this class, including this compound, is often achieved through a one-pot cyclic oxidation of a chalcone with hydrazine monohydrate.

General Protocol:

-

Chalcone Formation: Substituted acetophenone and a substituted benzaldehyde are reacted in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to form the corresponding chalcone via a Claisen-Schmidt condensation.

-

Pyrazole Synthesis: The purified chalcone is then reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid).

-

Cyclization and Oxidation: The reaction mixture is heated to facilitate the cyclization to a pyrazoline intermediate, which is subsequently oxidized in situ or in a separate step to the stable pyrazole ring.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key measure of antibacterial potency.

General Protocol (Broth Microdilution):

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Antibacterial Agent: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity.

Cytotoxicity Assay (MTT Assay on 3T3-L1 cells)

Assessing the toxicity of a compound against mammalian cells is a critical step in drug development. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

General Protocol:

-

Cell Seeding: 3T3-L1 cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Bacterial Morphogenesis Assay

Observing the effect of an antibacterial agent on bacterial cell structure can provide insights into its mechanism of action.

General Protocol:

-

Bacterial Culture: A logarithmic phase culture of Bacillus subtilis is prepared.

-

Compound Treatment: The bacterial culture is treated with this compound at a concentration above its MIC.

-

Time-course Sampling: Samples are taken at various time points post-treatment.

-

Microscopy: The bacterial cells are visualized using phase-contrast or fluorescence microscopy to observe any changes in cell shape, size, or division.

Visualizations

Logical Relationship of Compound Evaluation

Caption: Workflow for the synthesis and biological evaluation of this compound.

Putative Signaling Pathway Disruption

Given that this compound affects bacterial morphogenesis, it likely interferes with a key signaling pathway involved in cell wall synthesis or cell division. While the exact pathway is unknown, a generalized representation of such a pathway is presented below.

Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide

Introduction

The quinolones are a major class of synthetic broad-spectrum antibacterial agents.[1] Their discovery and development represent a significant milestone in the fight against bacterial infections. The first member of this class, nalidixic acid, was discovered as a byproduct in the synthesis of the antimalarial drug chloroquine and was introduced into clinical practice in 1962.[1][] Subsequent structural modifications, most notably the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, led to the development of the more potent fluoroquinolones, such as norfloxacin and ciprofloxacin.[][3] This guide provides a detailed overview of a representative synthesis pathway for a fluoroquinolone antibacterial agent, herein referred to as "Antibacterial Agent 82," a fictional compound representative of this class. The methodologies and data presented are based on established synthetic routes for fluoroquinolones.

The core structure of quinolone antibiotics is a 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety fused to an aromatic ring.[4] The antibacterial activity of these compounds stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[1][][5]

Core Synthesis Pathway

The synthesis of fluoroquinolone antibacterial agents typically involves a multi-step process. A common and versatile approach is the Gould-Jacobs reaction, which allows for the construction of the core quinolone ring system. This is followed by nucleophilic aromatic substitution to introduce the key C-7 substituent, and finally, ester hydrolysis to yield the final carboxylic acid.

The logical workflow for the synthesis is depicted below:

A more detailed chemical pathway for the synthesis of "this compound" is outlined below. This pathway starts from a substituted aniline and proceeds through several key intermediates.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2,4-dichloro-5-fluoroanilino)methylenemalonate (Intermediate 1)

-

Reaction: Condensation of 2,4-dichloro-5-fluoroaniline with diethyl ethoxymethylenemalonate.

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloro-5-fluoroaniline (10.0 g, 56.2 mmol) in ethanol (100 mL).

-

To this solution, add diethyl ethoxymethylenemalonate (12.1 g, 56.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is used in the next step without further purification.

-

-

Expected Yield: Quantitative.

Step 2: Synthesis of Ethyl 6,8-dichloro-7-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate 2)

-

Reaction: Thermal cyclization of the enamine intermediate.

-

Procedure:

-

Place the crude product from Step 1 into a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Add diphenyl ether (100 mL) to the flask.

-

Heat the mixture to 250 °C with constant stirring for 30 minutes.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Add n-hexane (100 mL) to the mixture to facilitate precipitation.

-

Filter the solid, wash with n-hexane, and dry under vacuum.

-

-

Expected Yield: 80-85%.

Step 3: Synthesis of Ethyl 1-ethyl-6,8-dichloro-7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (Intermediate 3)

-

Reaction: N-alkylation of the quinolone ester.

-

Procedure:

-

Suspend Intermediate 2 (10.0 g, 31.2 mmol) and anhydrous potassium carbonate (8.6 g, 62.4 mmol) in dimethylformamide (DMF, 100 mL).

-

Add ethyl iodide (5.8 g, 37.4 mmol) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water (500 mL).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

-

Expected Yield: 90-95%.

Step 4: Synthesis of Ethyl 1-ethyl-6-chloro-7-(piperazin-1-yl)-8-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (Intermediate 4)

-

Reaction: Nucleophilic aromatic substitution of the C-7 chloro group with piperazine.

-

Procedure:

-

Dissolve Intermediate 3 (10.0 g, 28.9 mmol) in pyridine (100 mL).

-

Add anhydrous piperazine (5.0 g, 57.8 mmol) to the solution.

-

Reflux the reaction mixture for 6 hours.

-

Remove the pyridine under reduced pressure.

-

Treat the residue with a saturated aqueous solution of sodium bicarbonate and extract with chloroform (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

-

Expected Yield: 75-80%.

Step 5: Synthesis of 1-ethyl-6-chloro-7-(piperazin-1-yl)-8-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (this compound)

-

Reaction: Hydrolysis of the ethyl ester.

-

Procedure:

-

Suspend Intermediate 4 (10.0 g, 25.3 mmol) in a mixture of acetic acid (50 mL) and water (50 mL).

-

Add concentrated sulfuric acid (5 mL) and reflux the mixture for 8 hours.

-

Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution to pH 7.

-

Collect the precipitated solid by filtration, wash with water and then with ethanol, and dry under vacuum.

-

-

Expected Yield: 85-90%.

Data Presentation

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | Diethyl 2-(2,4-dichloro-5-fluoroanilino)methylenemalonate | C₁₄H₁₄Cl₂FNO₄ | 366.17 | ~100 (crude) | - |

| 2 | Ethyl 6,8-dichloro-7-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₈Cl₂FNO₃ | 319.10 | 80-85 | 275-278 |

| 3 | Ethyl 1-ethyl-6,8-dichloro-7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | C₁₄H₁₂Cl₂FNO₃ | 347.15 | 90-95 | 168-171 |

| 4 | Ethyl 1-ethyl-6-chloro-7-(piperazin-1-yl)-8-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | C₁₈H₂₁ClFN₃O₃ | 397.83 | 75-80 | 190-193 |

| 5 | This compound | C₁₆H₁₇ClFN₃O₃ | 369.78 | 85-90 | 255-258 |

Table 1: Summary of Synthetic Steps and Product Characteristics for "this compound".

Mechanism of Action Signaling Pathway

The primary targets of fluoroquinolone antibiotics are the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication. By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation step, leading to double-strand DNA breaks and subsequent cell death.[]

References

Unraveling the Spectrum of Activity of "Antibacterial Agent 82": A Technical Overview

The designation "Antibacterial agent 82" does not refer to a single, universally defined molecule but rather appears in scientific literature and commercial catalogs to describe distinct chemical entities with varied antimicrobial properties. This technical guide consolidates and presents the available data on compounds referred to as "this compound," focusing on their spectrum of activity, experimental protocols, and, where elucidated, their mechanisms of action.

Case Study 1: A Selective Gram-Negative Agent with Potent Antifungal Properties

One notable compound referred to as "selective Gram-negative this compound" has demonstrated significant antifungal activity. While its primary antibacterial properties are highlighted as being selective for Gram-negative bacteria, the available quantitative data focuses on its efficacy against fungal pathogens.

The minimum inhibitory concentration (MIC) values for this agent against several fungal strains have been reported, indicating potent activity.

| Organism | Strain | MIC (µg/mL) |

| Aspergillus fumigatus | - | 0.98[1] |

| Aspergillus clavatus | - | 0.49[1] |

| Candida albicans | - | 0.12[1] |

The methodologies for determining the antifungal and antibacterial activity for this class of compounds generally involve standard microbiological techniques.

Minimum Inhibitory Concentration (MIC) Assay:

The MIC values were likely determined using a broth microdilution method, a standard procedure in microbiology for assessing antimicrobial susceptibility.

-

Preparation of Inoculum: A culture of the test organism (fungi or bacteria) grown overnight is diluted in sterile physiological saline (0.9% NaCl) to a standardized concentration.

-

Serial Dilution: The antibacterial agent is serially diluted in a multi-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 35°C for 24-48 hours for bacteria; specific temperature and duration for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

The following diagram illustrates the typical workflow for a minimum inhibitory concentration assay.

Case Study 2: A Putative Inhibitor of Pseudomonas aeruginosa PBP3

In a separate context, a molecule designated "this compound" was identified through in-silico studies as a potential inhibitor of Penicillin-Binding Protein 3 (PBP3) in a resistant mutant of Pseudomonas aeruginosa. PBP3 is a crucial enzyme involved in bacterial cell wall synthesis, making it a validated target for antibiotics.

Computational docking studies predicted that this "this compound" binds to the transpeptidase domain of the F533L mutant of PBP3. This binding is stabilized by a series of molecular interactions.

-

Hydrogen Bonds: The agent forms two hydrogen bonds with the amino acid residues N351 and S294 of the PBP3 protein.[2]

-

Hydrophobic Interactions: It also establishes twelve hydrophobic interactions with V471, G535, G470, R473, 533L, V333, T487, Y407, Y409, S485, S349, and F472.[2]

The binding energy of this interaction was calculated to be -9.6 kcal/mol, suggesting a strong and stable complex that could inhibit the normal function of PBP3.[2]

The following diagram illustrates the proposed mechanism of action where "this compound" inhibits PBP3, thereby disrupting cell wall synthesis in P. aeruginosa.

The identification of this agent was based on computational methods.

Molecular Docking Protocol:

-

Receptor Preparation: The 3D structure of the F533L mutant of P. aeruginosa PBP3 was prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of "this compound" was obtained and optimized for docking.

-

Docking Simulation: A docking algorithm was used to predict the binding pose and affinity of the agent within the active site of PBP3.

-

Interaction Analysis: The resulting protein-ligand complex was analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Other Mentions of "this compound"

The term "this compound (compound 7p)" also appears in the catalogs of chemical suppliers.[3][4][5][6] However, detailed public information regarding its specific spectrum of activity, MIC values, or mechanism of action is limited in the readily available scientific literature. Its chemical formula is given as C22H18N2O2.[7]

Furthermore, various studies on novel antibacterial compounds, such as derivatives of 1,2,4-triazole and quinoxaline, have been published.[8][9] While these studies report on compounds with significant antibacterial activity, the specific designation "this compound" is not explicitly assigned to a single molecule within these publications, making direct comparisons challenging.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Identifying Novel Therapeutics for the Resistant Mutant “F533L” in PBP3 of Pseudomonas aeruginosa Using ML Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mikrobiologie/Virologie | CymitQuimica [cymitquimica.com]

- 6. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]

- 7. This compound|CAS |DC Chemicals [dcchemicals.com]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Antibacterial Mode of Action of Agent 82

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Antibacterial Agent 82" does not refer to a single, universally recognized compound. Instead, it appears as a label for different molecules in various research publications. This guide synthesizes available data for a compound designated as "Agent 82" in the scientific literature, focusing on its potential as an inhibitor of Penicillin-Binding Protein 3 (PBP3) and its documented antimicrobial activities.

Executive Summary

This compound is emerging as a compound of interest in the field of antimicrobial research. Primarily characterized through computational studies, its proposed mechanism of action involves the inhibition of Penicillin-Binding Protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis. This mode of action is particularly relevant for combating Gram-negative bacteria, such as Pseudomonas aeruginosa. Additionally, a compound referred to as "selective Gram-negative this compound" has demonstrated significant in-vitro activity against both fungal and bacterial pathogens, indicating a potentially broad spectrum of activity. This document provides a comprehensive overview of the known data, putative mechanisms, and the experimental protocols required to validate these findings.

Core Antibacterial Action: PBP3 Inhibition

The primary hypothesized mode of action for this compound is the disruption of bacterial cell wall synthesis through the inhibition of Penicillin-Binding Protein 3 (PBP3).

-

Target: PBP3 is a crucial transpeptidase involved in the final stages of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

-

Mechanism: By binding to PBP3, Agent 82 is predicted to block its enzymatic activity. This prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

-

Significance: This mechanism is analogous to that of beta-lactam antibiotics. However, a novel inhibitor like Agent 82 could be effective against strains that have developed resistance to traditional beta-lactams through mechanisms such as beta-lactamase production.

A molecular docking study identified Agent 82 as a potential inhibitor of a resistant mutant of PBP3 ("F533L") in Pseudomonas aeruginosa.[1][2] The study highlighted specific molecular interactions that stabilize the binding of Agent 82 to the protein.[1]

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data

Antimicrobial Activity

A compound identified as "selective Gram-negative this compound," which also possesses antifungal properties, has been evaluated for its minimum inhibitory concentration (MIC).[3]

| Table 1: Minimum Inhibitory Concentration (MIC) Values | |

| Organism | MIC (µg/mL) |

| Aspergillus fumigatus | 0.98[3] |

| Aspergillus clavatus | 0.49[3] |

| Candida albicans | 0.12[3] |

Molecular Docking Data

Computational analysis of Agent 82 against the F533L mutant of P. aeruginosa PBP3 provides insights into its binding affinity and interactions.

| Table 2: Molecular Docking Results for Agent 82 against PBP3 (F533L Mutant) | |

| Parameter | Value |

| Binding Energy | -9.6 kcal/mol[1] |

| Hydrogen Bonds | 2[1] |

| Hydrophobic Bonds | 12[1] |

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

-

Preparation of Agent 82: Create a stock solution of Agent 82 in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test organism overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted Agent 82. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of Agent 82 that completely inhibits visible growth of the organism.

Figure 2: Workflow for MIC determination via broth microdilution.

Protocol: Molecular Docking Simulation

This protocol outlines a general workflow for in-silico analysis of the interaction between a ligand (Agent 82) and a protein target (PBP3).

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. If a mutant is being studied, introduce the mutation using modeling software.

-

Ligand Preparation: Generate the 3D structure of Agent 82. Optimize its geometry and assign charges.

-

Grid Generation: Define the binding site (active site) on the protein. A grid box is generated around this site to define the space for the docking calculations.

-

Docking: Run the docking algorithm (e.g., AutoDock, Glide). The software will explore various conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function.

-

Analysis: Analyze the results to identify the best binding poses, calculate the binding energy, and visualize the molecular interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Figure 3: General workflow for a molecular docking study.

Conclusion and Future Directions

The available data, though fragmented, suggests that this compound is a promising scaffold for antibiotic development. Its putative inhibition of PBP3 places it in a well-validated class of antibacterial mechanisms, while its activity against resistant mutants and fungal pathogens hints at a novel and potentially broad-spectrum profile.

Future research should focus on:

-

Chemical Synthesis and Structural Confirmation: Synthesizing the specific isomer of Agent 82 from the computational study and confirming its structure.

-

In-vitro Validation: Experimentally confirming the inhibition of PBP3 through enzymatic assays.

-

Spectrum of Activity: Conducting comprehensive MIC testing against a wide panel of pathogenic bacteria, including multidrug-resistant strains.

-

Toxicology and Pharmacokinetics: Evaluating the safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of the compound.

References

Technical Guide: Antibacterial Agent 82 (Compound 7p) - Target Organisms and In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known target organisms of the antibacterial agent designated as "82" or "compound 7p". The information presented is collated from various scientific studies to facilitate further research and development.

Target Organisms and In Vitro Efficacy

Antibacterial agent 82, also referred to as compound 7p in the scientific literature, has demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The quantitative measure of this activity is primarily reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Activity

The antibacterial spectrum of agent 82 has been evaluated against several bacterial species. The reported MIC values are summarized in the table below for ease of comparison.

| Target Organism | Strain | MIC | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.5 µg/mL | [1] |

| Staphylococcus aureus | - | 8 µg/mL | [2] |

| Staphylococcus aureus (Ciprofloxacin-resistant) | - | 32 µg/mL | [1] |

| Bacillus subtilis | - | 11.4 µM | [3] |

| Escherichia coli | - | 12.1 µM | [3] |

| Escherichia coli | - | bacteriostatic | [2] |

Antifungal Activity

In addition to its antibacterial properties, agent 82 has been reported to exhibit antifungal activity against several fungal species.

| Target Organism | MIC |

| Aspergillus fumigatus | 0.98 µg/mL |

| Aspergillus clavatus | 0.49 µg/mL |

| Candida albicans | 0.12 µg/mL |

Experimental Protocols

The in vitro activity of this compound was determined using standard microbiological methods. The following are detailed descriptions of the key experimental protocols cited in the literature.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the antibacterial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the lowest concentration of the agent that inhibits visible growth is recorded as the MIC.

Detailed Protocol:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension. A positive control well (containing only the growth medium and the microorganism) and a negative control well (containing only the growth medium) are included.

-

Incubation: The inoculated plates are incubated at a temperature and for a duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the microorganism.

Agar Well Diffusion Method for Preliminary Screening

The agar well diffusion method is often used as a preliminary test to screen for the antimicrobial activity of a substance.

Principle: The surface of an agar plate is uniformly inoculated with a suspension of the test microorganism. Wells are then cut into the agar, and a solution of the antibacterial agent is added to the wells. The agent diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will be observed around the well.

Detailed Protocol:

-

Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is evenly swabbed with a standardized suspension of the test microorganism (adjusted to a 0.5 McFarland standard).

-

Well Creation: Sterile cork borers are used to create wells of a uniform diameter (e.g., 6 mm) in the inoculated agar.

-

Application of Antibacterial Agent: A specific volume of a known concentration of this compound solution is pipetted into each well. A control well containing the solvent used to dissolve the agent is also included.

-

Incubation: The plates are incubated under appropriate conditions for the test organism.

-

Zone of Inhibition Measurement: After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and evaluation of the antibacterial activity of a novel compound like agent 82.

Caption: Workflow for the synthesis and antibacterial evaluation of Agent 82.

Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for this compound has not been fully elucidated in the reviewed literature. However, based on its structural class (a 3,5-diaryl-1H-pyrazole derivative) and studies on similar compounds, it is hypothesized that it may interfere with bacterial DNA synthesis. For instance, some pyrazole-ciprofloxacin hybrids have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Further research is required to confirm the specific molecular target(s) of agent 82. One study has shown that compound 7p significantly affects bacterial morphogenesis prior to cell lysis in Bacillus subtilis when treated at concentrations above the MIC.[2]

Conclusion

This compound (compound 7p) demonstrates a promising spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal properties. The provided data and experimental protocols offer a solid foundation for further investigation into its therapeutic potential. Future studies should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring its potential for combination therapy to combat antimicrobial resistance.

References

Technical Guide: Antibacterial Agent 82 (Fingolimod Derivative) and Bacterial Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "Antibacterial Agent 82," a novel derivative of the immunomodulatory drug fingolimod, which has demonstrated significant antibacterial and antibiofilm properties. The document outlines its activity against key pathogenic bacteria, delves into the proposed mechanism of action based on its parent compound, and discusses the potential for bacterial resistance. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development in this area.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Drug repurposing and the modification of existing approved drugs offer a promising avenue for accelerated discovery. Fingolimod (FTY720), an FDA-approved immunomodulator for multiple sclerosis, has been identified as a potent antibacterial compound. This has spurred the synthesis of various derivatives to enhance its antimicrobial efficacy and explore structure-activity relationships.

This guide focuses on Compound 82 , a fingolimod derivative synthesized and evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.[1] The parent compound, fingolimod, is a structural analogue of sphingosine and is thought to exert its antibacterial effect by disrupting the integrity of the bacterial cell membrane.[2] This document compiles the available data on Compound 82 and the broader understanding of fingolimod's interaction with bacteria to serve as a comprehensive resource for the scientific community.

Quantitative Data Summary

The antibacterial and cytotoxic activities of Compound 82 have been evaluated against several bacterial strains and human cell lines. The data is summarized below for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 82

The MIC is defined as the lowest concentration at which no visible bacterial growth is observed (>90% inhibition).[1]

| Bacterial Strain | Strain Type | MIC (μM) | Reference Compound (Fingolimod) MIC (μM) |

| Staphylococcus aureus | ATCC 25923 | 15 | 15 |

| Acinetobacter baumannii | NCTC 13423 (MDR) | 15 | 25 |

MDR: Multi-Drug Resistant

Table 2: Biofilm Inhibition Activity of Compound 82

The study also assessed the ability of Compound 82 to affect preformed (S. aureus) biofilms.

| Activity Metric | Result for Compound 82 |

| Post-exposure activity | More active than Fingolimod |

Table 3: Cytotoxicity Data (CC₅₀) of Compound 82

The 50% cytotoxic concentration (CC₅₀) was determined against human cell lines to assess the therapeutic window.

| Cell Line | Cell Type | CC₅₀ (μM) |

| HepG2 | Human Liver Cancer | > 40 |

| A549 | Human Lung Carcinoma | > 40 |

Mechanism of Action

The precise mechanism of action for Compound 82 has not been detailed independently. However, it is presumed to be similar to its parent compound, fingolimod, which targets the bacterial cell membrane.

Recent studies on fingolimod's interaction with S. aureus reveal a pH-dependent mechanism that involves the disruption of the cell membrane's permeability and integrity.[3][4] The protonated amino group of sphingosine-like molecules is thought to interact with negatively charged phospholipids, such as cardiolipin and phosphatidylglycerol, within the bacterial membrane.[2] This interaction leads to membrane destabilization and, ultimately, cell death. This proposed mechanism provides a basis for understanding how Compound 82 likely exerts its bactericidal effects.

Caption: Proposed mechanism of action for Compound 82.

Bacterial Resistance

A significant concern with any new antibacterial agent is the potential for bacteria to develop resistance. Studies on the parent compound, fingolimod, provide initial insights into this issue.

After prolonged exposure (four months) of S. aureus to fingolimod, only a slight increase in the MIC was observed.[4] This suggests that the development of resistance to this class of compounds may be slow. Whole-genome sequencing of the fingolimod-induced resistant clones identified mutations in three genes related to phospholipid metabolism:

-

PhoP: A component of a two-component regulatory system involved in sensing environmental signals and regulating virulence.

-

AcpP: Acyl carrier protein, central to fatty acid biosynthesis.

-

PhoU2: Involved in phosphate sensing and transport.

These mutations suggest that resistance may emerge through modifications in the composition or regulation of the cell membrane's phospholipid components, which are the putative targets of the drug.

Caption: Potential pathway for bacterial resistance to fingolimod derivatives.

Experimental Protocols

The following protocols are based on the methodologies described by Zore, M., et al. in ACS Omega 2021, 6(28), 18465–18486.[1]

Synthesis of Compound 82

A detailed, step-by-step synthesis protocol for each of the 28 derivatives, including Compound 82, is available in the original publication. The general workflow involves the chemical modification of the fingolimod scaffold.

Caption: Generalized workflow for the synthesis of Compound 82.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of Compound 82 against planktonic bacteria.

-

Bacterial Culture Preparation:

-

Streak the bacterial strain (S. aureus ATCC 25923 or A. baumannii NCTC 13423) on Tryptic Soy Agar (TSA) and incubate overnight at 37°C.

-

Suspend colonies in 5 mL of Tryptic Soy Broth (TSB) and grow to the exponential phase at 37°C with aeration.

-

Adjust the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate testing medium.

-

-

Assay Plate Preparation:

-

Serially dilute Compound 82 in the appropriate growth medium in a 96-well microtiter plate.

-

Add the prepared bacterial suspension to each well.

-

Include positive (bacteria only) and negative (medium only) controls.

-

-

Incubation and Analysis:

-

Incubate the plates for 18 hours at 37°C.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible growth (over 90% inhibition of turbidity and viability).

-

Cytotoxicity Assay

This protocol determines the cytotoxic effect of Compound 82 on human cell lines.

-

Cell Culture:

-

Maintain HepG2 and A549 cell lines in appropriate culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

-

Assay Procedure:

-

Seed cells into 96-well plates at a specified density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of Compound 82.

-

Incubate for the desired period (e.g., 24 hours).

-

-

Viability Assessment:

-

Assess cell viability using a standard method, such as an MTS or MTT assay, according to the manufacturer's instructions.

-

Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

-

Conclusion

This compound, a fingolimod derivative, demonstrates promising antibacterial activity against both Gram-positive S. aureus and multi-drug resistant Gram-negative A. baumannii, with activity comparable or superior to its parent compound. Its presumed mechanism of action, the disruption of the bacterial cell membrane, is a valuable feature in an era of resistance to traditional antibiotic classes. Furthermore, initial studies on fingolimod suggest a low propensity for the development of high-level resistance. The favorable cytotoxicity profile of Compound 82 indicates a potential therapeutic window. This technical guide provides a foundational resource for further investigation into the therapeutic potential of this and similar compounds, including mechanism validation, resistance studies, and preclinical development.

References

The Enigmatic Identity of Antibacterial Agent 82: An Inquiry into its Origins and Natural Sources

A comprehensive search of publicly available scientific literature, patent databases, and chemical registries has revealed no specific, recognized compound designated as "Antibacterial agent 82." This suggests that the term may represent an internal code name used within a private research and development setting, a placeholder in a yet-to-be-published study, or a compound that has not been widely disclosed in public forums.

Without a definitive chemical structure, a recognized scientific name (such as an IUPAC name), or a patent number, it is not feasible to provide an in-depth technical guide on its origin, natural source, or associated experimental protocols. The global scientific and pharmaceutical communities rely on standardized nomenclature and public disclosure to track and validate discoveries.

The Common Paths of Antibacterial Agent Discovery

The quest for novel antibacterial agents typically follows several established pathways. Had "this compound" been a publicly documented compound, its origin would likely fall into one of the following categories:

-

Microbial Fermentation: A significant portion of antibiotics are natural products derived from microorganisms. Researchers screen vast libraries of bacteria and fungi for the production of compounds that inhibit the growth of pathogenic bacteria. The producing organism, such as a specific strain of Streptomyces or Penicillium, would be identified as the natural source.

-

Plant-Derived Compounds: Many plants produce secondary metabolites with antimicrobial properties as a defense mechanism. The process of discovering these agents involves ethnobotanical surveys, followed by the extraction, isolation, and characterization of the active compounds from plant tissues like leaves, roots, or bark.

-

Marine Organisms: The marine environment is a rich and relatively untapped source of biodiversity, offering unique chemical structures with potent biological activities. Sponges, corals, and marine bacteria are known to produce novel antibacterial compounds.

-

Synthetic Chemistry: Many modern antibacterial agents are the result of synthetic or semi-synthetic efforts. This can involve the total synthesis of a novel chemical entity designed through computational modeling or the modification of an existing natural product to enhance its efficacy, spectrum of activity, or pharmacokinetic properties.

Hypothetical Experimental Workflow for Characterizing a Novel Antibacterial Agent

To illustrate the process that "this compound" would undergo, the following is a generalized experimental workflow from discovery to preliminary characterization.

Figure 1: A generalized workflow for the discovery and initial characterization of a novel antibacterial agent from a natural source.

Data Presentation and Experimental Protocols

Given the absence of specific data for "this compound," the following tables and protocols are presented as representative examples of how such information would be structured in a technical guide.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for Agent 82

| Target Organism | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Escherichia coli | ATCC 25922 | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

| Streptococcus pneumoniae | ATCC 49619 | 0.125 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Preparation of Inoculum: A standardized inoculum of each bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilution: "this compound" is serially diluted in a 96-well microtiter plate using CAMHB to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.

-

Interpretation: The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the organism.

Potential Signaling Pathways Targeted by Antibacterial Agents

The mechanism of action of an antibacterial agent often involves the disruption of a critical bacterial signaling pathway or cellular process. The diagram below illustrates common targets.

Figure 2: Major cellular pathways in bacteria that are common targets for antibacterial agents.

Unveiling the Molecular Targets of Antibacterial Agent 82: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known molecular targets and antibacterial activity of "Antibacterial agent 82" (also reported in the literature as compound 7p). The information presented herein is a synthesis of computational modeling and in vitro experimental data, designed to facilitate further research and development of this compound.

Core Data Summary

The following tables summarize the quantitative data available for this compound, including its computationally predicted binding affinity for its molecular target and its experimentally determined antibacterial efficacy against various bacterial strains.

Table 1: Molecular Target Binding Affinity

| Target Protein | Organism | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Penicillin-Binding Protein 3 (PBP3) - F533L Mutant | Pseudomonas aeruginosa | -9.6 | N351, S294 | V471, G535, G470, R473, 533L, V333, T487, Y407, Y409, S485, S349, F472 |

Data sourced from in silico molecular docking studies.[1]

Table 2: In Vitro Antibacterial Activity

| Bacterial Strain | Gram Type | MIC | Notes |

| Staphylococcus aureus | Positive | 8 µg/mL | Bacteriostatic effect observed.[2] |

| Escherichia coli | Negative | 8 µg/mL | Bacteriostatic effect observed.[2] |

| Bacillus subtilis | Positive | 11.4 µM | - |

| Escherichia coli | Negative | 12.1 µM | - |

| Various undisclosed organisms | - | 3.12 µg/mL | Reported as having "very good antibacterial activity" against most tested organisms.[3] |

Molecular Target and Mechanism of Action

Computational studies have identified Penicillin-Binding Protein 3 (PBP3) as a primary molecular target of this compound, specifically in the resistant F533L mutant of Pseudomonas aeruginosa.[1] PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. By binding to PBP3, this compound is predicted to inhibit its transpeptidase activity, thereby disrupting cell wall formation and ultimately leading to bacterial cell death or growth inhibition.

The binding of this compound to the F533L mutant of PBP3 is characterized by a strong binding affinity, with a calculated binding energy of -9.6 kcal/mol.[1] This interaction is stabilized by a network of hydrogen and hydrophobic bonds within the transpeptidase domain of the protein, as detailed in Table 1.

Experimental Protocols

Computational Methodology: Molecular Docking and Simulation

The identification of PBP3 as a target for this compound was achieved through a multi-step computational workflow:

-

Virtual Screening: A library of antibacterial compounds, including agent 82, was screened against the F533L mutant of PBP3. This initial screening was performed using machine learning models to predict potential binders.

-

Molecular Docking: Compounds that passed the initial screening were then subjected to molecular docking studies to predict their binding conformation and affinity within the active site of PBP3. These calculations determined the binding energy and identified the specific amino acid residues involved in the interaction.

-

Molecular Dynamics Simulation: To assess the stability of the predicted binding pose, molecular dynamics simulations were performed. These simulations model the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interactions.

In Vitro Methodology: Antimicrobial Susceptibility Testing

The antibacterial efficacy of compound 7p (this compound) was determined using standard antimicrobial susceptibility testing methods:

-

Microbroth Dilution Method: To determine the Minimum Inhibitory Concentration (MIC), a serial dilution of the compound was prepared in a liquid growth medium in microtiter plates.

-

Bacterial Inoculation: Each well was inoculated with a standardized concentration of the test bacterium.

-

Incubation: The plates were incubated under appropriate conditions to allow for bacterial growth.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

-

Bacteriostatic vs. Bactericidal Effects: Further assays were conducted to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. This typically involves sub-culturing from the wells with no visible growth onto agar plates to see if the bacteria can recover. For compound 7p, a bacteriostatic effect was noted at a MIC of 8 µg/mL.[2]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the predicted binding interaction of this compound with its molecular target and a generalized workflow for its identification and validation.

References

- 1. Identifying Novel Therapeutics for the Resistant Mutant “F533L” in PBP3 of Pseudomonas aeruginosa Using ML Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3,5-substituted pyrazoles as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive "Antibacterial Agent 82": A Review of an Ambiguous Designation

The term "Antibacterial agent 82" does not correspond to a singular, well-defined compound in the public scientific literature, presenting a significant challenge for a comprehensive review. Extensive database searches reveal that the designation "82" appears in various contexts within the field of antibacterial research, but not as a consistent identifier for a specific agent. This guide will explore the different instances where this term or similar labels appear and clarify the current state of knowledge.

A Historical Perspective: The K-82 Antibiotic Complex

One of the earliest and most specific mentions of an antibacterial agent with an "82" designation is the K-82 antibiotic complex , isolated from Streptomyces lavendulae strain No. K-82. A 1980 study detailed the isolation of K-82 A , a dark reddish needle-like crystal, which demonstrated both antibacterial and high phage induction activities.[1] The study also identified a "B complex" consisting of at least five other components.[1] However, follow-up research and broader recognition of "K-82 A" or "this compound" in contemporary literature are scarce, suggesting it may not have progressed significantly in development or has been superseded by other agents.

"82" as an Internal Designator in Chemical Synthesis Studies

In the quest for novel antimicrobial compounds, researchers often synthesize and screen large libraries of molecules. Within these studies, compounds are frequently assigned arbitrary numerical identifiers. It is plausible that "this compound" refers to a specific molecule within such a series that exhibited promising activity. For instance, a study on novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives designated their synthesized compounds with numbers, and while specific activity for a compound "82" is not highlighted in the readily available literature, this represents a common use of such numbering. Without access to the specific internal documentation of a research group or company, identifying the precise structure and data for such an agent is not feasible from public records.

Misidentification with Non-Antibacterial Agents

The designation "OT-82" has appeared in clinical trial databases. However, this agent is being investigated for its efficacy in treating relapsed or refractory lymphoma, not bacterial infections.[2] OT-82 is an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer cell metabolism.[2] This highlights the potential for confusion when relying solely on numerical designations for therapeutic agents.

General Mechanisms of Antibacterial Action

While a specific "this compound" cannot be detailed, a general overview of the mechanisms by which antibacterial agents function is relevant for the target audience. These mechanisms are the basis for the discovery and development of all antibacterial drugs.

Table 1: Major Mechanisms of Antibacterial Action [3][4][5][6]

| Mechanism of Action | Description | Example Drug Classes |

| Inhibition of Cell Wall Synthesis | Interferes with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. | β-lactams (e.g., penicillins, cephalosporins), Glycopeptides (e.g., vancomycin) |

| Inhibition of Protein Synthesis | Binds to the bacterial ribosome (either the 30S or 50S subunit), preventing the translation of mRNA into proteins. | Aminoglycosides, Tetracyclines, Macrolides |

| Inhibition of Nucleic Acid Synthesis | Interferes with the replication or transcription of bacterial DNA or RNA. | Fluoroquinolones, Rifamycins |

| Disruption of Cell Membrane Function | Alters the integrity of the bacterial cell membrane, leading to leakage of cellular contents. | Polymyxins |

| Inhibition of Metabolic Pathways | Blocks essential metabolic pathways in bacteria, such as the synthesis of folic acid. | Sulfonamides, Trimethoprim |

Experimental Protocols in Antibacterial Research

The evaluation of any potential antibacterial agent involves a standardized set of experiments to determine its efficacy and spectrum of activity.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

A common method for determining MIC is the broth microdilution method:

-

A serial two-fold dilution of the antibacterial agent is prepared in a multi-well microtiter plate with a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive (no antibiotic) and negative (no bacteria) control wells are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is read as the lowest concentration of the agent in which there is no visible turbidity (growth).

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antibacterial activity.

-

An agar plate is uniformly inoculated with a suspension of the test bacterium.

-

Wells of a specific diameter are punched into the agar.

-

A known concentration of the antibacterial agent is added to each well.

-

The plate is incubated, allowing the agent to diffuse into the agar.

-

The diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured. A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the agent.[7]

Visualizing Antibacterial Drug Development Workflow

The process from discovery to a potential clinical candidate is a complex and multi-step endeavor.

Conclusion

References

- 1. A new antibiotic K-82 A and minor components, produced by Streptomyces lavendulae, strain No. K-82 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 4. Antibiotic - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 7. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 82

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 82 is a novel investigational compound demonstrating significant antimicrobial properties. Establishing its potency against a panel of relevant bacterial strains is a critical step in the drug development process. The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.[1][2][3] This document provides a detailed protocol for determining the MIC of this compound using the standardized broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

The broth microdilution method is a widely accepted and reliable technique for quantitative susceptibility testing.[7][8][9] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The results of this assay are crucial for understanding the spectrum of activity of this compound and for guiding further preclinical and clinical development.

Principle of the MIC Assay

The broth microdilution MIC assay is based on the principle of exposing a standardized population of bacteria to a range of concentrations of an antimicrobial agent in a liquid medium. Following an incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[1][10] This method allows for the simultaneous testing of multiple bacterial strains against the test compound.[9][11]

Data Presentation

The following table summarizes hypothetical MIC data for this compound against a panel of common pathogenic bacteria.

| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) of this compound |

| Staphylococcus aureus | 29213 | Positive | 2 |

| Enterococcus faecalis | 29212 | Positive | 4 |

| Streptococcus pneumoniae | 49619 | Positive | 1 |

| Escherichia coli | 25922 | Negative | 8 |

| Pseudomonas aeruginosa | 27853 | Negative | 16 |

| Klebsiella pneumoniae | 700603 | Negative | 8 |

Experimental Protocols

Materials

-

This compound stock solution (e.g., 1280 µg/mL)[7]

-

Sterile 96-well, round-bottom microtiter plates[12]

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel) and sterile tips

-

Single-channel pipettes and sterile tips

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[8][13]

-

Bacterial strains (e.g., ATCC quality control strains)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Vortex mixer

-

Sterile petri dishes

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

-

Vortex the suspension thoroughly to create a smooth, homogenous mixture.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (target absorbance at 625 nm is typically 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8] This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure

-

Plate Preparation : Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[12]

-

Serial Dilution of this compound :

-